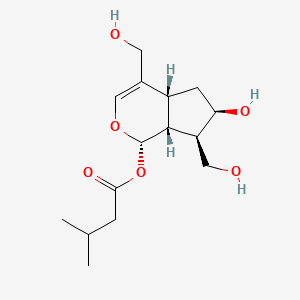
Cyclopenta(c)pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta©pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate is a complex organic compound characterized by its unique cyclopenta©pyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta©pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the cyclopenta©pyran core. Subsequent functionalization steps introduce the hydroxyl groups and the isovalerate ester. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems allows for the efficient synthesis of the compound with consistent quality. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta©pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Cyclopenta©pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopenta©pyran-4,7-dimethanol, 1,4a,5,6,7,7a-hexahydro-1,6-dihydroxy-, 1-isovalerate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the isovalerate ester play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta©pyran-1(3H)-one, hexahydro-4,7-dimethyl-: Shares a similar core structure but lacks the hydroxyl groups and isovalerate ester.
(4aS,7S,7aR)-4,7-Dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta©pyran-1-ol: Contains similar structural features but differs in functional groups.
Properties
CAS No. |
76319-15-8 |
|---|---|
Molecular Formula |
C15H24O6 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
[(1S,4aR,6R,7R,7aR)-6-hydroxy-4,7-bis(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate |
InChI |
InChI=1S/C15H24O6/c1-8(2)3-13(19)21-15-14-10(9(5-16)7-20-15)4-12(18)11(14)6-17/h7-8,10-12,14-18H,3-6H2,1-2H3/t10-,11+,12+,14+,15-/m0/s1 |
InChI Key |
PWJFLTCGPYRIGH-PRSHDEELSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@@H]2[C@@H](C[C@H]([C@H]2CO)O)C(=CO1)CO |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















